(2S,4S)-2-amino-5-fluoro-4-methylpentanoicacidhydrochloride
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Overview
Description
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both fluorine and amino groups in its structure makes it a valuable compound for various biochemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. The starting materials often include fluorinated precursors and amino acid derivatives, which undergo a series of reactions including alkylation, fluorination, and amination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce various amines .
Scientific Research Applications
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: The compound is used in the production of fluorinated pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-hydroxy-2-pyrrolidinylcarbonylaminobenzoic acid hydrochloride
- (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline
- Quinine derivatives
Uniqueness
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and amino groups. This combination provides distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13ClFNO2 |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-4(3-7)2-5(8)6(9)10;/h4-5H,2-3,8H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
InChI Key |
LNYJFKPJZFNJSH-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)CF.Cl |
Canonical SMILES |
CC(CC(C(=O)O)N)CF.Cl |
Origin of Product |
United States |
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